molecular formula C22H20F3NO4 B12309822 rac-(3R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid, cis

rac-(3R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid, cis

Cat. No.: B12309822
M. Wt: 419.4 g/mol
InChI Key: BWLBMHNTWZKWGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(3R,5S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid, cis (hereafter referred to as Compound A) is a piperidine derivative featuring:

  • A cis configuration of substituents at the 3R and 5S positions.
  • A trifluoromethyl (-CF₃) group at position 5, enhancing lipophilicity and metabolic stability.
  • A fluorenylmethoxycarbonyl (Fmoc) protecting group on the nitrogen, commonly used in peptide synthesis for its base-labile properties.
  • A carboxylic acid (-COOH) moiety at position 3, enabling further functionalization or salt formation.

Compound A is primarily utilized in medicinal chemistry and organic synthesis as a building block for bioactive molecules or catalysts .

Properties

Molecular Formula

C22H20F3NO4

Molecular Weight

419.4 g/mol

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid

InChI

InChI=1S/C22H20F3NO4/c23-22(24,25)14-9-13(20(27)28)10-26(11-14)21(29)30-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,27,28)

InChI Key

BWLBMHNTWZKWGX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(CC1C(F)(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via sequential fluorination:

  • Carboxylic Acid to Acyl Fluoride :
    $$ \text{R-COOH} + \text{SF}4 \rightarrow \text{R-COF} + \text{SOF}2 + \text{HF} $$ .
  • Acyl Fluoride to Trifluoromethyl Group :
    $$ \text{R-COF} + \text{SF}4 \rightarrow \text{R-CF}3 + \text{SOF}_2 $$ .

Key parameters include:

  • Temperature : 50–150°C (optimal range: 85–95°C).
  • Solvent System : Anhydrous hydrogen fluoride (HF) mixed with methyl chloride or dichloromethane to reduce reaction pressure.
  • Molar Ratios : 1:1.5–3 (piperidinecarboxylic acid : SF₄).

Stereochemical Considerations

The cis-(3R,5S) configuration arises from the stereochemistry of the starting piperidinecarboxylic acid. For example, nipecotic acid (3-piperidinecarboxylic acid) fluorination yields 3-(trifluoromethyl)piperidine, but positional isomerism must be controlled to achieve the 5-CF₃ substitution. Adjusting the starting material to 5-piperidinecarboxylic acid or employing ring-functionalization strategies can address this.

Fmoc Protection of the Piperidine Amine

After trifluoromethylation, the secondary amine on the piperidine ring is protected using Fmoc reagents. This step is critical for preventing unwanted side reactions in subsequent synthetic steps, particularly in peptide chemistry.

Synthetic Optimization and Yield Data

Data from CN102603611B and related studies highlight the impact of solvent composition and SF₄ stoichiometry on yield (Table 1).

Table 1. Optimization of Trifluoromethylation Conditions

Starting Material SF₄ (equiv) Solvent (HF:CH₃Cl) Temp (°C) Yield (%)
Nipecotic acid 2.7 1:1 85 77.9
4-Piperidine acid 2.7 1:1 95 80.6
2-Chloro-4-acid 2.1 1:1 85 53.9

Adapted from.

The racemic nature of the product necessitates resolution techniques if enantiopure material is required. Chiral chromatography or enzymatic resolution can separate (3R,5S) and (3S,5R) diastereomers. However, the cited sources do not elaborate on asymmetric synthesis, suggesting the standard preparation yields a racemic mixture.

Industrial-Scale Considerations

  • Safety : SF₄ and HF are highly toxic and corrosive. Closed systems with 316L stainless steel reactors are mandated.
  • Purification : Distillation or recrystallization from chloroform/hexane mixtures achieves >95% purity.

Comparative Analysis of Alternative Routes

While SF₄ fluorination dominates industrial synthesis, academic studies explore alternatives:

  • Ring-Closing Metathesis : Constructs the piperidine ring from diene precursors containing CF₃ groups.
  • Pyridine Reduction : Hydrogenates CF₃-substituted pyridines to piperidines, though stereocontrol remains challenging.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid, cis can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

rac-(3R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid, cis has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a drug candidate, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(3R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid, cis involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological system being studied.

Biological Activity

The compound rac-(3R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid, cis (CAS: 2138337-54-7), is a piperidine derivative notable for its potential biological activities. This article delves into its biological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory activities, supported by relevant studies and data.

Chemical Structure and Properties

The chemical structure of the compound includes a piperidine ring substituted with a trifluoromethyl group and a fluorenylmethoxycarbonyl moiety. Its molecular formula is C22H23F3N2O5C_{22}H_{23}F_3N_2O_5 with a molecular weight of approximately 419.4 g/mol. The presence of the trifluoromethyl group is significant as it often enhances biological activity through increased lipophilicity.

Antibacterial Activity

Research indicates that piperidine derivatives exhibit varying degrees of antibacterial activity. For instance, studies have shown that compounds similar to rac-(3R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid demonstrate moderate to strong activity against several bacterial strains.

Table 1: Antibacterial Activity Comparison

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak

This table illustrates the varying efficacy of related compounds against different bacterial strains, highlighting the potential for further investigation into the specific antibacterial properties of the target compound.

Enzyme Inhibition

Enzyme inhibition studies are crucial in understanding the therapeutic potential of piperidine derivatives. For example, compounds with similar structures have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease.

Table 2: Enzyme Inhibition Potency

CompoundEnzyme TargetIC50 Value (µM)
Compound DAChE2.14 ± 0.003
Compound EUrease1.21 ± 0.005

The IC50 values indicate the concentration required to inhibit enzyme activity by 50%, showcasing the promising inhibitory effects of these compounds.

Case Studies

Several case studies have investigated the biological activities of piperidine derivatives:

  • Study on Antibacterial Properties : A study evaluated various piperidine derivatives for their antibacterial effects against pathogenic bacteria. The results indicated that certain modifications to the piperidine structure significantly enhanced antibacterial potency.
  • AChE Inhibition Study : Research focused on synthesizing new piperidine derivatives and assessing their AChE inhibitory activities. The findings revealed that some derivatives exhibited potent inhibition comparable to established AChE inhibitors.

The mechanism by which rac-(3R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid exerts its biological effects may involve interactions with specific receptors or enzymes. For instance, its structural components may facilitate binding to target sites on bacterial membranes or within enzyme active sites, leading to disruption of normal function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Piperidine Derivatives

a) Methoxy vs. Trifluoromethyl Substituents
  • Compound B: rac-(3R,5S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-methoxypiperidine-3-carboxylic acid (CAS: Not specified) Molecular Formula: C₂₂H₂₃NO₅ Molecular Weight: 381.43 g/mol Key Difference: Replaces the -CF₃ group with a methoxy (-OCH₃) group, reducing electronegativity and lipophilicity .
b) Pyrrolidine vs. Piperidine Core
  • Compound C: rac-(3R,4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid Molecular Formula: C₂₂H₂₀F₃NO₄ Molecular Weight: 419.40 g/mol Key Difference: A pyrrolidine (5-membered ring) core instead of piperidine (6-membered), altering ring strain and conformational flexibility .
c) Acetyl vs. Fmoc Protecting Group
  • Compound D: rac-(3R,5S)-1-acetyl-5-(trifluoromethyl)piperidine-3-carboxylic acid Molecular Formula: C₉H₁₂F₃NO₃ Molecular Weight: 239.19 g/mol Key Difference: Replaces Fmoc with an acetyl group, reducing steric bulk and altering stability under basic conditions .

Stereochemical Variations

a) Cis vs. Trans Isomerism
b) Cis-Furopyrrolidine Analog
  • Compound F: rac-(3aR,6aR)-5-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid, cis Molecular Formula: C₂₂H₂₁NO₅ Molecular Weight: 379.41 g/mol Key Difference: Incorporates a fused furopyrrolidine ring system, modifying solubility and hydrogen-bonding capacity .

Functional Group Additions

a) Azidomethyl Substituent
  • Compound G : 2-(((3R,5S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-(azidomethyl)pyrrolidin-3-yl)oxy)acetic acid
    • Molecular Formula: C₂₃H₂₃N₅O₅
    • Key Difference: Introduces an azide (-N₃) group, enabling click chemistry applications .
b) Cyclopentyl Substituent
  • Compound H : rac-(3R,4R)-3-cyclopentyl-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid
    • Key Difference: A cyclopentyl group increases steric hindrance and hydrophobicity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
A C₂₃H₂₀F₃NO₄ 419.40 -CF₃, Fmoc High lipophilicity, base-labile protecting group
B C₂₂H₂₃NO₅ 381.43 -OCH₃, Fmoc Moderate polarity, reduced metabolic stability
E C₈H₁₃ClF₃NO₂ 247.64 (HCl salt) -CF₃, trans Diastereomeric differences in solubility
F C₂₂H₂₁NO₅ 379.41 Furopyrrolidine Predicted density: 1.384 g/cm³

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.